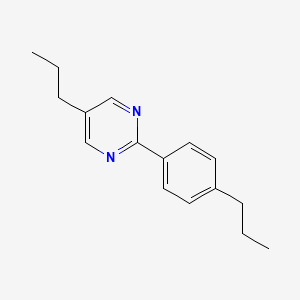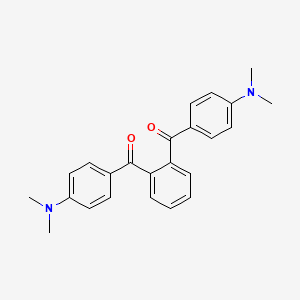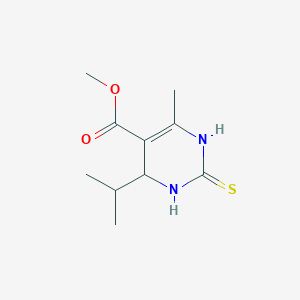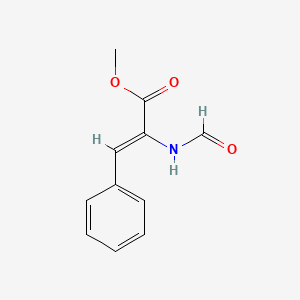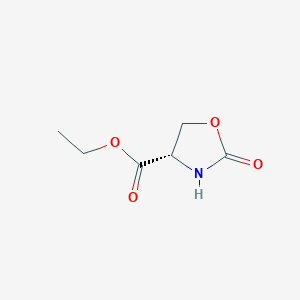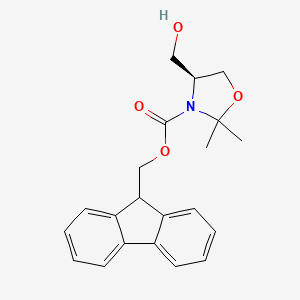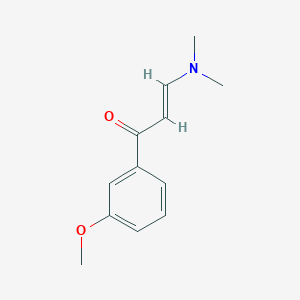![molecular formula C9H7N3O4 B1642614 2-(8-Nitroimidazo[1,2-A]pyridin-2-YL)acetic acid](/img/structure/B1642614.png)
2-(8-Nitroimidazo[1,2-A]pyridin-2-YL)acetic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(8-Nitroimidazo[1,2-A]pyridin-2-YL)acetic acid is a heterocyclic compound that features a nitro group at the 8th position of the imidazo[1,2-a]pyridine ring and an acetic acid moiety at the 2nd position
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of imidazo[1,2-a]pyridine derivatives, including 2-(8-Nitroimidazo[1,2-A]pyridin-2-YL)acetic acid, can be achieved through various methods. One common approach involves the cyclization of 2-aminopyridines with ketones or aldehydes under oxidative conditions. For example, a CuI-catalyzed aerobic oxidative synthesis from 2-aminopyridines and acetophenones has been reported . Another method involves the use of flavin and iodine as catalysts for an aerobic oxidative C-N bond-forming process .
Industrial Production Methods
Industrial production of imidazo[1,2-a]pyridine derivatives typically involves scalable and efficient synthetic routes. These methods often employ transition metal catalysis, metal-free oxidation, and photocatalysis strategies to achieve high yields and purity .
化学反应分析
Types of Reactions
2-(8-Nitroimidazo[1,2-A]pyridin-2-YL)acetic acid can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Cyclization: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas or metal hydrides for reduction reactions, and nucleophiles such as amines or thiols for substitution reactions. Typical reaction conditions involve moderate temperatures and the presence of suitable catalysts .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields the corresponding amino derivative, while substitution reactions can yield a variety of functionalized imidazo[1,2-a]pyridine derivatives .
科学研究应用
2-(8-Nitroimidazo[1,2-A]pyridin-2-YL)acetic acid has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
作用机制
The mechanism of action of 2-(8-Nitroimidazo[1,2-A]pyridin-2-YL)acetic acid and its derivatives involves interactions with specific molecular targets and pathways. For instance, some derivatives have been shown to inhibit enzymes critical for bacterial cell wall synthesis, leading to antimicrobial effects. The nitro group can also undergo bioreduction to form reactive intermediates that damage cellular components .
相似化合物的比较
Similar Compounds
Imidazo[1,5-a]pyridine: Another class of imidazo derivatives with similar structural features but different substitution patterns.
Imidazo[1,2-b]pyridazine: A related heterocyclic compound with a different nitrogen arrangement in the ring system.
Imidazo[1,2-c]pyrimidine:
Uniqueness
2-(8-Nitroimidazo[1,2-A]pyridin-2-YL)acetic acid is unique due to the presence of both a nitro group and an acetic acid moiety, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry .
属性
分子式 |
C9H7N3O4 |
|---|---|
分子量 |
221.17 g/mol |
IUPAC 名称 |
2-(8-nitroimidazo[1,2-a]pyridin-2-yl)acetic acid |
InChI |
InChI=1S/C9H7N3O4/c13-8(14)4-6-5-11-3-1-2-7(12(15)16)9(11)10-6/h1-3,5H,4H2,(H,13,14) |
InChI 键 |
SIDOGMSWNADHIJ-UHFFFAOYSA-N |
SMILES |
C1=CN2C=C(N=C2C(=C1)[N+](=O)[O-])CC(=O)O |
规范 SMILES |
C1=CN2C=C(N=C2C(=C1)[N+](=O)[O-])CC(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


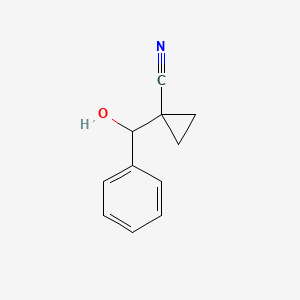
![Octahydro-pyrrolo[1,2-a]pyrazin-7-ol](/img/structure/B1642537.png)



